

# Improving drug entrapment efficiency in Eudragit nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



# **Eudragit Nanoparticles Technical Support Center**

Welcome to the technical support center for Eudragit® nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving drug entrapment efficiency.

### **Troubleshooting Guide**

This guide addresses common issues encountered during the formulation of drug-loaded Eudragit® nanoparticles.

Question: Why is my drug entrapment efficiency (EE%) consistently low?

### Answer:

Low drug entrapment efficiency is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

#### **Initial Checks:**

Drug Solubility: Ensure your drug is soluble in the chosen organic solvent but poorly soluble
in the aqueous phase for methods like nanoprecipitation. For emulsion-based methods, the



drug should be soluble in the dispersed phase.

- Polymer-Drug Interaction: The lack of favorable interactions between the drug and the Eudragit® polymer can lead to poor encapsulation. Consider the physicochemical properties of both your drug (e.g., hydrophobicity, charge) and the specific Eudragit® polymer grade.[1] Acidic compounds, for instance, may have a higher affinity for certain Eudragit® polymers, leading to better entrapment.[1]
- Method Selection: The chosen nanoparticle preparation method significantly impacts EE%.
   For instance, the nanoprecipitation method is generally suited for encapsulating hydrophobic drugs, though it has been adapted for some hydrophilic molecules.[2]

### Troubleshooting Steps:

- Optimize the Drug-to-Polymer Ratio: Increasing the relative amount of the polymer to the drug often leads to higher entrapment efficiency.[2][3] A higher polymer concentration can create a more compact matrix, better enclosing the drug.[2]
- Adjust Polymer Concentration: Increasing the polymer concentration in the organic phase can increase the viscosity, which may slow down the diffusion of the drug into the aqueous phase, thereby improving entrapment.[1][4]
- Vary the Solvent and Anti-Solvent System: The choice of organic solvent and its miscibility with the anti-solvent (typically water) is crucial. The solvent should be a good solvent for both the drug and the polymer.[2]
- Control the Mixing/Stirring Rate: The speed of adding the organic phase to the aqueous phase and the stirring rate of the aqueous phase can influence nanoparticle formation and drug encapsulation. Slower addition and optimized stirring can be beneficial.
- Evaluate Different Eudragit® Grades: Eudragit® polymers are available in various grades with different properties (e.g., cationic, anionic, neutral, pH-dependent solubility).[5][6] Selecting a grade with physicochemical properties compatible with your drug can enhance entrapment.

Question: I'm observing a high initial burst release of my drug. How can I control this?



### Answer:

A high initial burst release is often due to the drug being adsorbed onto the surface of the nanoparticles rather than being entrapped within the polymer matrix.[2]

### **Troubleshooting Steps:**

- Increase Polymer Concentration: A higher polymer-to-drug ratio can lead to a more dense and compact nanoparticle structure, which can reduce the amount of surface-adsorbed drug and slow down its initial release.[2]
- Washing the Nanoparticles: After preparation, washing the nanoparticle suspension (e.g., through centrifugation and resuspension) can help remove unencapsulated and surfaceadsorbed drug.
- Optimize Formulation Parameters: Factors such as the type of stabilizer used and the solvent evaporation rate can influence the surface properties of the nanoparticles and, consequently, the burst release.
- Consider a Core-Shell Structure: For more advanced control, techniques to create a coreshell nanoparticle, where the drug is concentrated in the core and surrounded by a polymer shell, can significantly reduce burst release.

# Frequently Asked Questions (FAQs)

Q1: Which Eudragit® polymer should I choose for my specific drug?

The choice of Eudragit® polymer depends on the physicochemical properties of your drug and the desired release profile. Eudragit® polymers are copolymers of acrylic and methacrylic acid and their esters.[7] They come in various grades with different properties:

- Cationic Eudragit® (e.g., Eudragit® RL, RS): These polymers have quaternary ammonium groups, giving them a positive charge.[8] They are suitable for mucoadhesive formulations and for interacting with negatively charged drugs.[1][7]
- Anionic Eudragit® (e.g., Eudragit® L, S): These are soluble at higher pH values, making them ideal for enteric coating and colon-targeted delivery.[5][7]

### Troubleshooting & Optimization





 Neutral Eudragit® (e.g., Eudragit® NE, NM): These have pH-independent solubility and are often used for sustained-release applications.[5]

Q2: What is the most common method to prepare Eudragit® nanoparticles with high entrapment efficiency?

Nanoprecipitation (also known as solvent displacement) and emulsion solvent evaporation are two of the most widely used and effective methods.[2][9]

- Nanoprecipitation: This method is simple and involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the nanoparticles to precipitate.[1][2] It is often preferred for its simplicity and efficiency in encapsulating hydrophobic drugs.[2]
- Emulsion Solvent Evaporation: This technique involves forming an oil-in-water (o/w) emulsion. The polymer and drug are dissolved in a water-immiscible organic solvent (the oil phase), which is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is then evaporated, leading to the formation of nanoparticles.[9]

Q3: How can I accurately measure the drug entrapment efficiency?

The most common approach is the indirect method.[10] This involves separating the nanoparticles from the aqueous medium containing the free, unentrapped drug.[10] The amount of free drug in the supernatant is then quantified, and the entrapped drug is calculated by subtracting the free drug amount from the total initial drug amount.[10]

### Separation Methods:

- Ultracentrifugation: A widely used method to pellet the nanoparticles.[1][11]
- Ultrafiltration: An efficient method that uses a membrane to separate the nanoparticles from the free drug.[12]
- Gel Permeation Chromatography: Separates nanoparticles from the free drug based on size.
   [11][12]

#### **Quantification Methods:**



- UV-Vis Spectrophotometry: A straightforward method if the drug has a chromophore and other formulation components do not interfere with its absorbance.[10]
- High-Performance Liquid Chromatography (HPLC): A more sensitive and specific method for quantifying the drug concentration.[10]

The formula for calculating entrapment efficiency is: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount]  $\times$  100.[11]

# **Data on Factors Affecting Entrapment Efficiency**

The following tables summarize quantitative data from various studies on the effect of formulation parameters on drug entrapment efficiency in Eudragit® nanoparticles.

Table 1: Effect of Polymer-to-Drug Ratio on Entrapment Efficiency (Nanoprecipitation Method)

| Eudragit®<br>Grade  | Drug                                 | Polymer:Dr<br>ug Ratio | Entrapment<br>Efficiency<br>(%) | Particle<br>Size (nm) | Reference |
|---------------------|--------------------------------------|------------------------|---------------------------------|-----------------------|-----------|
| Eudragit® RL<br>100 | Rivastigmine<br>Hydrogen<br>Tartrate | 4:1                    | 38.40 ± 8.94                    | 118                   | [2][3]    |
| Eudragit® RL<br>100 | Rivastigmine<br>Hydrogen<br>Tartrate | 7:1                    | -                               | 139                   | [2][3]    |
| Eudragit® RL<br>100 | Rivastigmine<br>Hydrogen<br>Tartrate | 10:1                   | 62.00 ± 2.78                    | 154                   | [2][3]    |
| Eudragit® RL        | Ketotifen<br>Fumarate                | 7.5:1                  | 93.95                           | 182                   | [13]      |
| Eudragit® RL        | Ketotifen<br>Fumarate                | 10:1                   | 94.32                           | 143                   | [13]      |
| Eudragit® RL<br>100 | Ketotifen<br>Fumarate                | 15:1                   | 95.23                           | 117                   | [13]      |



Table 2: Effect of Preparation Method on Entrapment Efficiency

| Eudragit®<br>Grade | Drug                          | Preparation<br>Method                       | Entrapment<br>Efficiency<br>(%) | Particle<br>Size (D50,<br>nm) | Reference |
|--------------------|-------------------------------|---------------------------------------------|---------------------------------|-------------------------------|-----------|
| Eudragit®<br>S100  | 5-<br>Aminosalicyli<br>c Acid | Solvent<br>Evaporation                      | 99                              | 85                            | [14][15]  |
| Eudragit®<br>S100  | 5-<br>Aminosalicyli<br>c Acid | Supercritical Fluid Extraction of Emulsions | 84                              | 165                           | [14][15]  |

# **Experimental Protocols**

Protocol 1: Nanoprecipitation Method for Eudragit® Nanoparticle Preparation

This protocol is adapted from a method used for preparing Rivastigmine hydrogen tartrate-loaded Eudragit® RL 100 nanoparticles.[2]

### Materials:

- Eudragit® RL 100
- Drug
- Acetone (Organic Solvent)
- Water (Aqueous Phase/Anti-solvent)
- Poloxamer 407 (Stabilizer)

#### Procedure:

Prepare the Organic Phase: Dissolve a specific amount of Eudragit® RL 100 in acetone.
 Separately, dissolve the drug in a suitable solvent (in this case, the drug was dissolved in

### Troubleshooting & Optimization





water, and this aqueous solution was added to the polymer's organic solution).[2]

- Prepare the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 2% w/v Poloxamer 407).[2]
- Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under magnetic stirring at a constant speed (e.g., 500 rpm).[2]
- Solvent Evaporation: Continue stirring the resulting suspension at room temperature for a defined period (e.g., 2 hours) to allow for the complete evaporation of the organic solvent.[2]
- Nanoparticle Recovery: The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for storage and characterization.

Protocol 2: Emulsion Solvent Evaporation Method for Eudragit® Nanoparticle Preparation

This is a general protocol for the emulsion solvent evaporation method.

#### Materials:

- Eudragit® Polymer
- Drug
- Water-immiscible Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
- Aqueous Phase (typically water)
- Emulsifying Agent (e.g., Polyvinyl alcohol PVA)

#### Procedure:

- Prepare the Organic Phase (Dispersed Phase): Dissolve the Eudragit® polymer and the drug in a water-immiscible organic solvent.
- Prepare the Aqueous Phase (Continuous Phase): Prepare an aqueous solution of the emulsifying agent.



- Emulsification: Add the organic phase to the aqueous phase and emulsify using a highspeed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent. As the solvent evaporates, the polymer precipitates, forming nanoparticles.[9]
- Nanoparticle Recovery: The nanoparticles can be collected by centrifugation, washed to remove excess emulsifier and unencapsulated drug, and then resuspended or lyophilized.

Protocol 3: Determination of Drug Entrapment Efficiency by Indirect Method

This protocol outlines the steps for determining EE% using ultracentrifugation and UV-Vis spectrophotometry.[10]

Materials and Equipment:

- Drug-loaded nanoparticle suspension
- Ultracentrifuge
- UV-Vis Spectrophotometer
- Appropriate solvent for diluting the supernatant

#### Procedure:

- Separation of Nanoparticles: Transfer a known volume of the nanoparticle suspension into a centrifuge tube and centrifuge at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.[1]
- Collection of Supernatant: Carefully collect the supernatant, which contains the free, unencapsulated drug.
- · Quantification of Free Drug:
  - Prepare a standard calibration curve of the drug using the UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).



- Measure the absorbance of the collected supernatant. If necessary, dilute the supernatant
  with a suitable solvent to ensure the absorbance falls within the linear range of the
  calibration curve.
- Determine the concentration of the free drug in the supernatant using the calibration curve.
- Calculation of Entrapment Efficiency:
  - Calculate the total amount of free drug in the initial volume of the suspension.
  - Use the following formula to calculate the entrapment efficiency: EE (%) = [(Total initial drug amount Amount of free drug in supernatant) / Total initial drug amount]  $\times$  100

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for Eudragit® nanoparticle preparation by the nanoprecipitation method.





Click to download full resolution via product page

Caption: Logical workflow for troubleshooting low drug entrapment efficiency.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Eudragit-Based Nanosuspension of Poorly Water-Soluble Drug: Formulation and In Vitro— In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and In vitro Characterization of Eudragit® L100 and Eudragit® L100-PLGA Nanoparticles Containing Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How To Measure The Efficiency Of Drug Packaging? CD Bioparticles Blog [cd-bioparticles.net]
- 12. Visual validation of the measurement of entrapment efficiency of drug nanocarriers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of eudragit RL nanoparticles by nanoemulsion method as carriers for ophthalmic drug delivery of ketotifen fumarate PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Improving drug entrapment efficiency in Eudragit nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b1196250#improving-drug-entrapment-efficiency-ineudragit-nanoparticles]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com